molecular formula C7H7NO3 B1356942 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde CAS No. 204847-72-3

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

Cat. No. B1356942
M. Wt: 153.14 g/mol
InChI Key: UVMABDMIQMSWRL-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde is a specialty product used for proteomics research . Its molecular formula is C7H7NO3 and has a molecular weight of 153.14 .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde consists of a pyridine ring with hydroxy, methoxy, and carbaldehyde functional groups .

Scientific Research Applications

Synthesis and Molecular Applications

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde has been investigated for its potential in various synthetic applications. For instance, its derivatives have been synthesized and studied for their thermal, electrochemical, optical, and intramolecular charge transfer properties, highlighting its utility in the field of molecular electronics and materials science (Altinolcek et al., 2021). Additionally, research into the synthesis of carbamate and thiocarbamate derivatives from pyridinecarbaldehyde oximes and hydroxypyridines, including those similar to 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde, has been conducted. These derivatives have potential applications in pharmaceuticals and agriculture (Koçak et al., 2011).

Photophysical and Photochemical Studies

Photophysical and photochemical studies on similar compounds have been conducted, providing insights into photoisomerization reactions and potential applications in the development of photo-responsive materials. This includes research on the photoisomerization of methoxy-substituted compounds, which may have implications for understanding the behavior of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde under similar conditions (Breda et al., 2003).

Chemical Modification and Reactivity

Studies on the reactivity and chemical modification of pyridinecarbaldehydes have been performed, focusing on their transformation into various organic compounds. This includes the investigation of reactions like the Petasis reaction, highlighting the versatility of pyridinecarbaldehydes in organic synthesis (Ding et al., 2018). Such studies are essential for exploring the broader applications of 4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde in synthetic chemistry.

properties

IUPAC Name

5-methoxy-4-oxo-1H-pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMABDMIQMSWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578264
Record name 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-methoxy-2-pyridinecarbaldehyde

CAS RN

204847-72-3
Record name 5-Methoxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-5-methoxypyridine-2-carbaldehyde
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